4-Hydroxy-N-isopropyl-2-trifluoromethoxy-benzamide is a synthetic organic compound notable for its potential applications in pharmaceuticals and agrochemicals. This compound features a unique trifluoromethoxy group, which enhances its biological activity and stability. The presence of the hydroxy and amide functional groups contributes to its solubility and reactivity, making it an interesting subject for research in medicinal chemistry.
The compound can be synthesized through various chemical processes, primarily involving the modification of benzamide derivatives. Its structure suggests potential interactions with biological targets, which has led to investigations into its pharmacological properties.
4-Hydroxy-N-isopropyl-2-trifluoromethoxy-benzamide belongs to the class of benzamides, characterized by the presence of a benzene ring attached to an amide group. The trifluoromethoxy substitution classifies it further as a fluorinated compound, which often exhibits unique chemical properties due to the electronegative fluorine atoms.
The synthesis of 4-Hydroxy-N-isopropyl-2-trifluoromethoxy-benzamide can be achieved through several methods, including:
The molecular structure of 4-Hydroxy-N-isopropyl-2-trifluoromethoxy-benzamide is defined by its functional groups:
The molecular formula is with a molecular weight of approximately 253.21 g/mol. The compound's structural representation includes key bond angles and distances that influence its reactivity and interaction with biological targets.
4-Hydroxy-N-isopropyl-2-trifluoromethoxy-benzamide can participate in various chemical reactions:
The mechanism of action for 4-Hydroxy-N-isopropyl-2-trifluoromethoxy-benzamide involves:
Studies indicate that compounds with similar structures exhibit significant activity against various biological pathways, suggesting potential therapeutic applications.
Relevant data from experimental studies should be referenced to confirm these properties.
4-Hydroxy-N-isopropyl-2-trifluoromethoxy-benzamide has potential applications in:
Research continues into optimizing its efficacy and safety profiles for these applications, emphasizing the need for thorough investigation into its pharmacodynamics and toxicology.
Benzamide-based therapeutics have evolved significantly since the first synthesis of quinazoline derivatives in 1869 by Griess [2]. Early developments focused on natural product-inspired structures, leading to the discovery of anthranilic acid-derived compounds with antipyretic properties. The mid-20th century marked a turning point with the systematic exploration of N-substituted benzamides, exemplified by the identification of salicylanilides as potent antimicrobial agents [1] [3]. These compounds demonstrated broad-spectrum activity against protozoan parasites like Plasmodium falciparum (malaria) and Leishmania donovani (leishmaniasis), driving further structural optimization efforts.
The 21st century witnessed benzamides transition into targeted therapies, particularly in oncology. This shift is illustrated by ponatinib—a third-generation tyrosine kinase inhibitor containing a trifluoromethyl-substituted benzamide moiety—developed to overcome the T315I "gatekeeper" mutation in chronic myeloid leukemia [4]. Concurrently, advances in synthetic methodologies enabled precise modifications at the benzamide core, facilitating structure-activity relationship studies that revealed critical pharmacophoric elements for diverse biological targets.
Table 1: Historical Milestones in Benzamide-Based Drug Development
Time Period | Key Development | Therapeutic Application |
---|---|---|
1869 | Synthesis of first quinazoline derivative | Foundational chemistry |
1950–1970 | Salicylanilide antimicrobial scaffolds | Antiprotozoal agents |
2001–2012 | Imatinib and second-generation TKIs | Targeted cancer therapy |
2012–Present | Trifluoromethyl-containing benzamides (e.g., ponatinib) | Overcoming kinase resistance mutations |
The trifluoromethoxy (-OCF₃) group imparts distinct physicochemical advantages when incorporated at the ortho-position of the benzamide scaffold. This substituent exhibits:
The N-isopropyl moiety contributes complementary steric and hydrophobic properties:
Table 2: Physicochemical Properties Imparted by Key Substituents
Substituent | log P Contribution | Electrostatic Effect (σ) | Target Interactions |
---|---|---|---|
Trifluoromethoxy (-OCF₃) | +0.7 to +1.2 | σₚ = 0.38 | Hydrophobic pocket occupancy |
Isopropyl (-CH(CH₃)₂) | +0.9 to +1.5 | Inductive +I effect | Van der Waals contacts |
4-Hydroxy-N-isopropyl-2-trifluoromethoxy-benzamide exemplifies a structurally optimized benzamide with multi-target therapeutic potential. The para-hydroxy group enables hydrogen bonding with kinase catalytic domains while providing a site for prodrug derivatization. Key therapeutic applications include:
Anticancer Activity: Analogues bearing the isopropyl-trifluoromethoxy combination inhibit receptor tyrosine kinases through ATP-competitive binding. Molecular docking studies reveal nanomolar affinity (IC₅₀ = 7–50 nM) for vascular endothelial growth factor receptor 2 and platelet-derived growth factor receptor β, validated in enzyme fragment complementation assays [6]. This inhibition translates to potent antiangiogenic effects in vitro, with 70–90% reduction in endothelial tube formation at 10 μM concentrations. The compound also disrupts microtubule dynamics, inducing G2/M cell cycle arrest in solid tumor models.
Anti-Infective Applications: Structural analogues demonstrate broad-spectrum activity against protozoan parasites. Modifications at the 4-hydroxy position yield compounds with IC₅₀ values of 0.07–8.95 μM against Mycobacterium tuberculosis and Mycobacterium smegmatis [1] [3]. Against drug-resistant Plasmodium falciparum (K1 isolate), the trifluoromethoxy-isopropyl combination shows 21-fold greater potency than chloroquine, attributed to dual inhibition of hemozoin formation and mitochondrial electron transport [1].
Modulation of Signaling Pathways: The scaffold acts as a chemical modulator of Wnt/β-catenin signaling, a pathway dysregulated in metabolic disorders and cancers. In vitro luciferase assays demonstrate dose-dependent inhibition of β-catenin-responsive transcription (EC₅₀ = 3.2 μM) through frizzled receptor interactions [5]. This positions the compound as a candidate for non-alcoholic steatohepatitis treatment, where Wnt pathway hyperactivity drives fibrogenesis.
Table 3: Biological Activities of Structural Analogues
Structural Variation | Antimicrobial Activity (MIC, μM) | Kinase Inhibition (IC₅₀, nM) | Cellular Effects |
---|---|---|---|
4-Hydroxy-N-isopropyl-2-trifluoromethoxy | M. tuberculosis: 18.7 | VEGFR2: 7.2 | Microtubule disruption (EC₅₀ = 2.1 μM) |
4-Hydroxy-N-ethyl-2-trifluoromethoxy | P. falciparum: 0.31 | PDGFRβ: 42.8 | G2/M cell cycle arrest |
5-Chloro-N-isopropyl-2-hydroxy | S. aureus: 4.82 | FGFR3: 88.5 | β-catenin suppression (EC₅₀ = 3.2 μM) |
Rational structural optimization continues to expand the therapeutic scope. Incorporation of electron-withdrawing groups at C5 (e.g., chlorine) enhances antiprotozoal activity by 3–5-fold, while elongation of the N-alkyl chain to cyclopropyl maintains kinase affinity while reducing hERG channel liability [3] [6]. These advances position 4-hydroxy-N-isopropyl-2-trifluoromethoxy-benzamide as a versatile pharmacophore for next-generation therapeutics.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7